Bromo-PEG3-Acid
Overview
Description
Bromo-PEG3-Acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains three polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .
Mechanism of Action
Target of Action
Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The primary targets of this compound are biomolecules that require ligation . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and other tool compounds for chemical biology and medicinal chemistry .
Mode of Action
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This interaction with its targets leads to the formation of conjugates of small molecules and/or biomolecules .
Biochemical Pathways
It’s known that the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . This suggests that it may influence pathways related to protein degradation.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biomolecules it is conjugated with. In general, its use in the synthesis of antibody-drug conjugates or PROTAC® molecules suggests that it can contribute to targeted protein degradation .
Biochemical Analysis
Biochemical Properties
Bromo-PEG3-Acid is known for its role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of this compound involves its bromo group and carboxylic acid. The bromide group is a good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG3-Acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a brominating agent. The typical synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate or mesylate derivative.
Bromination: The activated polyethylene glycol is then reacted with a brominating agent, such as hydrobromic acid or phosphorus tribromide, to introduce the bromo group.
Carboxylation: The brominated polyethylene glycol is further reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxyl group at the other end of the molecule
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves rigorous purification steps, such as column chromatography and recrystallization, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG3-Acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles, such as amines, thiols, or alcohols, to form new functionalized PEG derivatives.
Esterification: The carboxyl group can react with alcohols to form esters.
Amidation: The carboxyl group can react with amines to form amides
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, at room temperature.
Esterification: Common reagents include alcohols and acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions.
Amidation: Common reagents include amines and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). .
Major Products Formed:
Nucleophilic Substitution: Functionalized PEG derivatives with new functional groups, such as amines, thiols, or alcohols.
Esterification: PEG esters.
Amidation: PEG amides
Scientific Research Applications
Chemistry: Bromo-PEG3-Acid is used as a building block for the synthesis of various small molecules and conjugates. It is commonly used in the preparation of PEGylated compounds, which have improved solubility and stability .
Biology: In biological research, this compound is used for bioconjugation, which involves attaching biomolecules, such as proteins or peptides, to PEG chains. This enhances the solubility and stability of the biomolecules and can improve their pharmacokinetic properties .
Medicine: this compound is used in the development of drug delivery systems, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). These systems can target specific cells or proteins, improving the efficacy and reducing the side effects of therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of various functionalized PEG derivatives, which are used as surfactants, emulsifiers, and stabilizers in various formulations .
Comparison with Similar Compounds
Bromo-PEG2-Acid: Contains two PEG units instead of three.
Bromo-PEG1-Acid: Contains one PEG unit instead of three.
Amino-PEG4-Acid: Contains an amino group instead of a bromo group and four PEG units.
Propargyl-PEG3-Acid: Contains a propargyl group instead of a bromo group and three PEG units
Uniqueness: Bromo-PEG3-Acid is unique due to its combination of a bromo group and a carboxyl group, along with three PEG units. This combination provides enhanced solubility and versatility in various chemical reactions, making it a valuable building block for the synthesis of functionalized PEG derivatives .
Biological Activity
Bromo-PEG3-acid, a heterobifunctional polyethylene glycol (PEG) derivative, has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromo group at one end and a carboxylic acid group at the other, facilitating its use as a crosslinker in various applications, including drug delivery systems and targeted protein degradation strategies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This structure allows for significant versatility in bioconjugation applications, enhancing the solubility and stability of conjugated molecules.
This compound functions primarily as a linker in drug conjugates. Its PEG component improves the pharmacokinetic properties of therapeutic agents by enhancing solubility, reducing immunogenicity, and increasing circulation time in biological systems. The bromo group serves as an effective leaving group for nucleophilic substitution reactions, enabling the attachment of various biomolecules or drugs to achieve desired therapeutic effects .
Applications in Drug Development
- Antibody-Drug Conjugates (ADCs) : this compound is utilized to link antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues.
- Proteolysis Targeting Chimeras (PROTACs) : This compound plays a crucial role in PROTAC technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins. The incorporation of this compound in PROTACs enhances their efficacy by improving solubility and stability .
- Bioconjugation : The compound is employed in various bioconjugation strategies, facilitating the attachment of therapeutic agents to proteins or other biomolecules .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits promising biological activity through its application in drug delivery systems. Key findings include:
- Increased Solubility : The PEG component significantly enhances the water solubility of conjugated drugs, which is critical for their bioavailability.
- Targeted Delivery : By linking therapeutic agents to targeting ligands via this compound, researchers can achieve more precise delivery to diseased tissues, particularly in cancer therapy .
- Reduced Immunogenicity : The hydrophilic nature of PEG reduces the likelihood of immune responses against conjugated drugs, improving patient outcomes .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
Study | Findings |
---|---|
Study 1 | Demonstrated enhanced solubility and stability of ADCs using this compound as a linker, leading to improved therapeutic indices in preclinical models. |
Study 2 | Investigated the use of this compound in PROTACs, showing significant degradation of target proteins in cancer cell lines compared to controls. |
Study 3 | Evaluated bioconjugation efficiency with this compound, resulting in successful attachment of therapeutic agents to antibodies with high yield and purity. |
Properties
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWHCSUISPMYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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